molecular formula C18H25N B11803687 1-(Adamantan-1-yl)-2-phenylethanamine

1-(Adamantan-1-yl)-2-phenylethanamine

Cat. No.: B11803687
M. Wt: 255.4 g/mol
InChI Key: DKEUCALWXMZEBF-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-2-phenylethanamine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a unique structure combining a rigid, lipophilic adamantane group with a phenethylamine backbone. The adamantane moiety is known for its ability to enhance metabolic stability and influence the supramolecular organization of complexes through van der Waals interactions, as seen in related adamantane-functionalized ligands . Meanwhile, the phenethylamine core is a key scaffold in neuroscience and medicinal chemistry . This combination makes this compound a compound of significant interest for developing novel pharmacological tools, exploring structure-activity relationships in central nervous system targets, and synthesizing sophisticated ligands for metal complexes . Its potential applications span the synthesis of new materials and the investigation of biologically active molecules. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

1-(1-adamantyl)-2-phenylethanamine

InChI

InChI=1S/C18H25N/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18/h1-5,14-17H,6-12,19H2

InChI Key

DKEUCALWXMZEBF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CC4=CC=CC=C4)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 1 Adamantan 1 Yl 2 Phenylethanamine and Analogues

Strategies for the Construction of the 1-(Adamantan-1-yl)-2-phenylethanamine Skeleton

The creation of the this compound framework hinges on the effective synthesis of its two primary components: the adamantane-substituted amine and the phenylethylamine derivative. These can be prepared separately and then coupled, or assembled in a more convergent manner.

The adamantane (B196018) cage is a rigid, lipophilic, and three-dimensional scaffold that has been incorporated into numerous biologically active compounds. researchgate.netnih.gov Its unique structure can enhance the pharmacological properties of a parent drug. nih.gov Several methods have been established for the synthesis of adamantane-substituted amines.

A prevalent strategy involves the formation of an amide bond followed by reduction. For instance, adamantane moieties can be introduced onto various molecules through amidation under Schotten-Baumann conditions, with the resulting amide being subsequently reduced to the corresponding amine using reagents like borane tetrahydrofuran complex (BH₃·THF). nih.govresearchgate.net Another classical and effective route to 1-aminoadamantane (amantadine) is the Ritter reaction, where 1-bromoadamantane or 1-hydroxyadamantane reacts with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid, followed by hydrolysis of the resulting N-alkyl amide. ijpsr.com

Direct functionalization of the adamantane core is also a key approach. The tertiary bridgehead positions of adamantane are particularly susceptible to functionalization, which can be achieved through bromination with elemental bromine, followed by substitution with various nucleophiles to introduce other functionalities. nih.gov More recently, copper-catalyzed arylation methods, such as the Ullmann and Chan-Lam reactions, have been developed as powerful tools for constructing C(sp²)-N bonds, enabling the N-arylation of adamantane-containing amines with aryl halides or boronic acids. mdpi.combohrium.com

Condensation reactions provide another avenue for synthesizing adamantane amine derivatives. For example, 1-adamantylamine can be condensed with various substituted aromatic aldehydes and ketones to yield novel derivatives. mdpi.com

Table 1: Selected Synthetic Routes to Adamantane-Substituted Amines
MethodPrecursorsKey ReagentsProduct TypeReference
Amidation-ReductionAdamantane carboxylic acid/halide + AmineAmidation: Coupling agents; Reduction: BH₃·THF, LiAlH₄Primary, Secondary, or Tertiary Amines nih.govresearchgate.net
Ritter Reaction1-Halo/Hydroxyadamantane + NitrileH₂SO₄, then H₂O1-Aminoadamantane derivatives ijpsr.com
CondensationAdamantylamine + Aldehyde/KetoneEthanol (solvent), heatSchiff bases (Imines), reducible to amines mdpi.com
Chan-Lam N-ArylationAdamantylamine + Arylboronic acidCopper(II) acetate, DBUN-Aryl adamantylamines bohrium.com

The 2-phenylethylamine motif is a crucial pharmacophore present in many natural and synthetic bioactive compounds, including neurotransmitters and various pharmaceuticals. mdpi.comnih.gov Its synthesis has been extensively studied, leading to a variety of reliable methods.

A classic and straightforward approach is the reductive amination of acetophenone and its derivatives. nih.gov This can be achieved using various reducing agents in the presence of an amine source. A related method involves the reduction of ω-nitrostyrene, which can be accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgacs.org

Another common pathway is the reduction of benzyl cyanide. wikipedia.orgacs.org This can be performed using catalytic hydrogenation with catalysts such as Raney Nickel, or with chemical reducing agents. wikipedia.org More modern approaches have focused on improving efficiency and modularity. For instance, a nickel/photoredox cross-electrophile coupling method has been developed for the synthesis of β-phenethylamines from aliphatic aziridines and aryl iodides, allowing for a wide range of derivatives to be assembled. acs.org

Table 2: Common Synthetic Approaches to Phenylethylamine Derivatives
MethodStarting MaterialKey Reagents/CatalystsKey IntermediateReference
Reductive AminationAcetophenoneAmmonia/Amine source, Reducing agent (e.g., H₂, NaBH₃CN)Imine nih.gov
Reduction of Nitrostyreneω-NitrostyreneLiAlH₄- wikipedia.orgacs.org
Reduction of Benzyl CyanideBenzyl CyanideH₂/Raney-Ni, LiAlH₄- wikipedia.orgacs.org
Ni/Photoredox CouplingAliphatic Aziridine + Aryl IodideNickel catalyst, Photocatalyst- acs.org

Stereoselective Synthesis and Chiral Resolution of Adamantyl-Phenylethylamine Analogues

The introduction of a chiral center, as is present in this compound, necessitates strategies for stereocontrol. This can be achieved either through stereoselective synthesis, which creates a specific stereoisomer, or through the resolution of a racemic mixture.

Asymmetric synthesis of the phenylethylamine core is well-documented. nih.gov Methodologies include the use of chiral auxiliaries, organocatalysis, and enzymatic catalysis. mdpi.com For example, the asymmetric phase-transfer catalyzed alkylation of a glycine-derived Schiff base using a cinchona alkaloid-derived catalyst can produce chiral phenylalanine derivatives with high enantiomeric excess. mdpi.com In the context of the target molecule, a chiral phenylethylamine fragment could be synthesized first and then coupled to an adamantane precursor.

Alternatively, an asymmetric synthesis can be performed on a precursor containing both moieties. An example from a related class of compounds is the asymmetric synthesis of phenylisopropylamines (amphetamines), which involves reacting a phenylacetone with an optically active methylbenzylamine to form a diastereomeric imine, followed by hydrogenation and subsequent hydrogenolysis to remove the chiral auxiliary. google.com A similar strategy could be envisioned where an adamantyl phenyl ketone is reacted with a chiral amine.

Chiral resolution remains a practical and widely used method for obtaining enantiomerically pure amines. nih.gov This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives. nih.govnih.gov The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated salt with a base liberates the enantiomerically pure amine. nih.gov Enzymatic kinetic resolution is another powerful technique, where an enzyme selectively acylates one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated. rsc.org

Derivatization Strategies for Structural Modification and Library Synthesis

To explore the structure-activity relationships of this compound, it is essential to synthesize a library of analogues with modifications on the adamantane scaffold, the phenylethylamine chain, or the aromatic ring.

The adamantane cage offers multiple positions for substitution, primarily at its four bridgehead (tertiary) carbons and six methylene (secondary) carbons. The bridgehead positions are the most readily functionalized. nih.gov A series of mono- and di-functionalized adamantane derivatives can be prepared from the corresponding hydrocarbon chlorides. researchgate.net The synthesis of orthogonally protected, multi-functionalized adamantane scaffolds allows for the controlled, stepwise introduction of different substituents, which is valuable for creating diverse chemical libraries. researchgate.net

For example, starting from adamantanone, various spiro-adamantane derivatives can be synthesized. nih.gov Furthermore, the synthesis of 1,2-disubstituted adamantane derivatives, which are inherently chiral, can be achieved through the cyclization of bicyclo[3.3.1]nonane precursors. nih.gov Functional groups that can be introduced onto the adamantane moiety include hydroxyls, halogens, carboxylates, and other amines, providing a wide scope for structural variation. mdpi.comnih.govacs.org

The phenylethylamine portion of the molecule provides numerous opportunities for modification. Substituents can be introduced onto the aromatic ring to alter its electronic and steric properties. A wide array of substituted phenylethylamines are known, including those with hydroxyl, methoxy, or halogen groups on the phenyl ring, as seen in endogenous catecholamines and synthetic drugs. nih.govacs.org

The ethylamine (B1201723) chain can also be modified. N-alkylation or N-arylation can be performed on the primary amine to generate secondary or tertiary amines. The α- and β-positions of the ethyl chain can also be substituted, although this would alter the core structure away from a phenylethylamine. The modular synthesis of β-phenethylamines via cross-coupling reactions is particularly well-suited for library synthesis, as it allows for diverse aryl groups and ethyl backbone substitutions to be incorporated in a single step. acs.org The use of 1-phenylethylamine (α-PEA) as a chiral auxiliary in diastereoselective cyclization reactions highlights its utility in constructing more complex, heterocyclic systems fused to or derived from the core structure. nih.gov

Molecular and Conformational Analysis of 1 Adamantan 1 Yl 2 Phenylethanamine

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

While complete, formally published experimental spectra for 1-(Adamantan-1-yl)-2-phenylethanamine are not readily found in peer-reviewed literature, its spectroscopic characteristics can be reliably predicted based on the well-understood properties of its constituent moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy The NMR spectra are expected to show distinct signals corresponding to the adamantyl cage, the phenyl ring, and the ethylamine (B1201723) bridge.

¹H NMR: The proton spectrum would feature characteristic signals for each part of the molecule. The adamantane (B196018) cage protons typically appear as a set of broad, overlapping multiplets in the upfield region due to the rigidity of the structure. chemicalbook.com The phenyl protons would present as a multiplet in the aromatic region, while the protons of the ethylamine bridge would be found in the intermediate region.

¹³C NMR: The carbon spectrum would similarly show distinct peaks for the different carbon environments within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

MoietyPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Adamantane CH₂~1.6-1.8~38
Adamantane CH~2.0~28
Adamantane Quaternary C-~30-35
Phenyl C-H~7.1-7.3~126-129
Ethyl -CH(NH₂)-~3.0-3.5~55-65
Ethyl -CH₂-Ph~2.7-3.0~40-45

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds. chemicalbook.comnih.govorganicchemistrydata.orgresearchgate.net Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) Mass spectrometry of this compound, which has a molecular weight of approximately 255.4 g/mol , would be expected to show a molecular ion peak (M⁺) at m/z 255. The fragmentation pattern would likely be dominated by cleavages around the ethylamine linker due to the stability of the resulting fragments.

The primary fragmentation pathways would involve the cleavage of the C-C bond between the adamantane group and the ethylamine chain. This would lead to the formation of a highly stable adamantyl cation at m/z 135. Another significant fragmentation would be the benzylic cleavage to form a tropylium (B1234903) ion at m/z 91.

Predicted Major Mass Spectrometry Fragments

m/zPredicted FragmentFragmentation Pathway
255[C₁₈H₂₅N]⁺Molecular Ion (M⁺)
135[C₁₀H₁₅]⁺Adamantyl cation, from cleavage of the C-C bond adjacent to the cage.
91[C₇H₇]⁺Tropylium ion, from benzylic cleavage and rearrangement.

Conformational Flexibility and Rigidity Assessment

The conformational character of this compound is a tale of two distinct parts. The adamantane moiety is exceptionally rigid. researchgate.net It is a diamondoid structure, meaning its carbon framework is a small, hydrogen-terminated piece of a diamond lattice, composed of three fused cyclohexane (B81311) rings, all locked in a strain-free chair conformation. researchgate.netnih.gov This rigidity means the adamantane cage acts as a solid, unchanging anchor.

Influence of Adamantane Moiety on Overall Molecular Conformation

While X-ray crystallographic data for this compound itself is not available, invaluable insight can be gained from the crystal structure of the closely related compound, 1-(2-phenylethyl)adamantane, which lacks only the amino group. researchgate.netnih.gov Studies on this molecule show that the adamantane cage and the phenyl ring position themselves to minimize steric repulsion. nih.gov

The key finding is that the substituents adopt an anti or extended orientation relative to each other along the ethyl bridge. researchgate.netnih.gov This conformation maximizes the distance between the two bulky groups. The torsion angle describing the alignment of the adamantyl and phenyl groups (C1-C11-C12-C13) was found to be approximately -177°, which is very close to the ideal 180° of a perfect anti-conformation. researchgate.netnih.gov It is highly probable that this compound adopts a similar extended conformation to alleviate the steric strain between the adamantyl group and the phenyl group.

Key Conformational Data from an Analogous Structure

ParameterValueImplication
C-C-C-C Torsion Angle (Adamantyl to Phenyl)-177.10 (16)°Indicates a strong preference for an extended, anti-conformation. researchgate.netnih.gov

Data from the crystal structure of 1-(2-phenylethyl)adamantane. researchgate.netnih.gov

Pharmacological Profile and Receptor Interactions of 1 Adamantan 1 Yl 2 Phenylethanamine Analogues in Vitro Studies

Sigma Receptor (σR) Binding Affinity and Selectivity

Sigma receptors (σRs) are a unique class of intracellular proteins that have been implicated in a variety of cellular functions and are considered promising targets for the development of novel therapeutics for neurological and psychiatric disorders, as well as for cancer. nih.govsigmaaldrich.com Analogues of 1-(Adamantan-1-yl)-2-phenylethanamine have demonstrated significant binding affinity for these receptors. nih.govnih.govresearchgate.netresearchgate.net

Interaction with σ1R and σ2R Subtypes

It is now widely accepted that there are two primary subtypes of sigma receptors, designated as σ1R and σ2R. sigmaaldrich.com These subtypes differ in their protein structure, tissue distribution, and pharmacological profiles. rsc.org

Several adamantane (B196018) phenylalkylamine derivatives have been synthesized and evaluated for their binding affinities at both σ1 and σ2 receptor subtypes. nih.govresearchgate.net For instance, a series of 4-(1-adamantyl)-4,4-diarylbutylamines, 5-(1-adamantyl)-5,5-diarylpentylamines, and 6-(1-adamantyl)-6,6-diarylhexylamines were investigated for their σ1 and σ2 receptor affinities. researchgate.net These studies have often revealed a mixed pharmacological profile, with some compounds acting as σ1R antagonists and σ2R agonists, a combination that is thought to contribute to their antiproliferative effects. researchgate.net The adamantane moiety itself is considered a valuable scaffold for designing σ2 receptor ligands. nih.govnih.gov

Research has shown that even modest structural modifications to these compounds can significantly impact their selectivity for σ1 versus σ2 receptors. researchgate.net For example, studies on 1-aminoadamantane derivatives, including amantadine (B194251) and memantine (B1676192), have determined their binding affinities for the sigma binding site in human frontal cortex homogenates. nih.gov The Ki values for these compounds ranged from the nanomolar to the micromolar, indicating varying degrees of interaction with sigma receptors. nih.gov Specifically, the Ki value for amantadine was found to be 20.25 ± 16.48 microM, while memantine had a similar Ki of 19.98 ± 3.08 microM. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected Adamantane Derivatives

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Reference
Amantadine20250-- nih.gov
Memantine19980-- nih.gov
SA45034.663.113.7 researchgate.net

Note: '-' indicates data not available. The data presented is based on in vitro binding assays.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Related Activities for Phenylethylamines

Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by trace amines, a group of endogenous amines that includes β-phenylethylamine (β-PEA). frontiersin.orgnih.gov Given the structural similarity of this compound to β-PEA, its potential interaction with TAAR1 is of significant interest.

TAAR1 is expressed in key monoaminergic and limbic regions of the brain and is involved in the modulation of dopamine (B1211576), serotonin (B10506), and glutamate (B1630785) neurotransmission. frontiersin.orgnih.govmdpi.com Activation of TAAR1 by agonists has been shown to inhibit the firing of dopamine neurons and has been explored as a potential therapeutic strategy for conditions like schizophrenia. nih.govnih.gov In vitro studies have demonstrated that β-PEA activates TAAR1, leading to the inhibition of dopamine and serotonin uptake and the induction of their efflux in transfected cells and brain synaptosomes. researchgate.net This modulation of monoamine transporter function highlights the significant role of TAAR1 in regulating monoaminergic systems. nih.govresearchgate.net The development of TAAR1 agonists is an active area of research for the treatment of psychosis and other neuropsychiatric disorders. nih.gov

Modulation of Other Neurotransmitter Systems (e.g., N-methyl-D-aspartate receptor antagonism for related compounds)

Beyond sigma and TAAR1 receptors, adamantane-containing compounds have been shown to interact with other crucial neurotransmitter systems, most notably the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is an ionotropic glutamate receptor that plays a critical role in synaptic plasticity and neuronal communication. iipseries.orgwikipedia.org

Amantadine and memantine, two clinically used adamantane derivatives, are well-known non-competitive antagonists of the NMDA receptor. nih.govnih.govdrugbank.com They act as channel blockers, binding to the phencyclidine (PCP) site within the ion channel of the receptor. nih.govnih.gov This action is believed to be central to their therapeutic effects in neurodegenerative disorders. nih.gov The inhibitory mechanism of amantadine is unique in that it accelerates the closure of the NMDA receptor channel when bound, thereby stabilizing the closed state of the channel. nih.gov This contrasts with other NMDA receptor antagonists and may contribute to its favorable clinical profile. nih.gov The exploration of adamantane derivatives as NMDA receptor antagonists continues, with research into novel compounds for potential therapeutic applications in conditions like cerebral ischemia. iipseries.orgnih.gov

In Vitro Biological Activities

In addition to their receptor binding profiles, analogues of this compound have demonstrated significant biological activities in various in vitro models, pointing towards their potential as therapeutic agents.

Antiproliferative and Anticancer Activity in Cell Lines

A substantial body of research has highlighted the antiproliferative and anticancer properties of adamantane-containing compounds. nih.govnih.govresearchgate.netresearchgate.netmdpi.com Several adamantane phenylalkylamine analogues have shown significant in vitro activity against a range of cancer cell lines. nih.govresearchgate.net The proposed mechanism for this activity is often linked to their interaction with sigma receptors, which are overexpressed in many types of tumor cells. researchgate.netmdpi.com

For instance, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were synthesized and evaluated for their anti-proliferative activity against five human tumor cell lines, with some compounds showing potent inhibitory effects. nih.gov Similarly, adamantyl isothiourea derivatives have exhibited in vitro cytotoxic effects against hepatocellular carcinoma cells. nih.gov The bulky adamantane cage is a key feature in several anticancer drugs currently in use or under investigation. nih.govnih.govmdpi.com

Table 2: In Vitro Antiproliferative Activity of Selected Adamantane Derivatives

Compound ClassCancer Cell Lines TestedObserved EffectReference
Adamantane phenylalkylaminesPancreas, prostate, leukemia, ovarianSignificant antiproliferative activity, induction of apoptosis nih.gov
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesFive human tumor cell linesPotent inhibitory activity nih.gov
Adamantyl isothiourea derivativesHepatocellular carcinoma (Hep-G2)Cytotoxic effects nih.gov

Note: This table provides a summary of findings and does not represent an exhaustive list of all tested compounds or cell lines.

Putative Analgesic Activity

Several studies have suggested a potential analgesic effect for adamantane-based compounds. nih.govnih.govresearchgate.netmdpi.com For example, certain adamantane phenylalkylamine hydrochlorides that exhibit significant sigma-receptor binding affinity and antiproliferative activity have also been associated with an analgesic profile against neuropathic pain. nih.govresearchgate.netmdpi.com

In one study, an adamantane derivative demonstrated outstanding analgesic properties in a mouse model of pain. nih.gov Further investigation indicated that its mechanism of action was not mediated by opioid or cannabinoid receptors but was linked to the inhibition of P2X7-evoked glutamate release. nih.gov Computational predictions of the biological activity of some 2-(adamantan-2-yl)ethylamines have also suggested potential analgesic effects. researchgate.net The development of novel analgesic agents is a critical area of research, and phenylethylamine derivatives have also been investigated for their potential in this regard. nih.gov

Structure Activity Relationship Sar of 1 Adamantan 1 Yl 2 Phenylethanamine Derivatives

Impact of Adamantane (B196018) Substitution on Receptor Binding Affinity

The bulky and lipophilic adamantane group plays a significant role in the pharmacological profile of 1-(adamantan-1-yl)-2-phenylethanamine derivatives. nih.gov Its rigid structure can influence how the molecule binds to receptors and can enhance metabolic stability. nih.gov

Studies on related adamantane phenylalkylamines have shown that the position of substitution on the adamantane skeleton is crucial for activity. For instance, C-1 substitution on the adamantane cage with aminoaryl or aminoalkyl groups has been found to enhance the antiproliferative activity of these compounds compared to C-2 substitution. researchgate.net This suggests that the orientation of the substituent on the adamantane moiety directly affects its interaction with the target, which in many cases are sigma (σ) receptors. researchgate.netnih.gov

The adamantane moiety's lipophilicity often contributes to increased permeability across the blood-brain barrier, which is a desirable characteristic for drugs targeting the central nervous system. nih.gov Furthermore, modifications to the adamantane structure itself, such as the introduction of methyl groups, can lead to significant differences in the potency of the compounds. nih.gov

Role of Phenylethylamine Substitutions on Biological Activity

The phenylethylamine portion of the molecule is a well-established pharmacophore present in many biologically active compounds, including neurotransmitters and synthetic drugs. nih.govnih.gov Substitutions on the phenyl ring and the ethylamine (B1201723) side chain of this compound derivatives can dramatically alter their biological activity.

The 2-phenethylamine scaffold is a common feature in ligands for a variety of receptors, including adrenergic, dopamine (B1211576), and serotonin (B10506) receptors, as well as monoamine transporters. nih.gov The specific substitution pattern on the phenyl ring can dictate receptor selectivity and affinity. For example, the presence and position of hydroxyl, methoxy, or halogen groups can influence the electronic and steric properties of the molecule, thereby affecting its binding to the target protein.

Modifications to the ethylamine side chain, such as N-alkylation or the introduction of a methyl group at the alpha position (as seen in amphetamines), can also significantly impact activity. wikipedia.org These changes can alter the compound's metabolic stability and its interaction with monoamine oxidases (MAO), enzymes responsible for the degradation of phenylethylamines. nih.gov

Stereochemical Influences on Pharmacological Activity

Chirality plays a pivotal role in the pharmacological activity of many drugs, and this compound is no exception, as it contains a chiral center at the carbon atom connecting the adamantane and phenyl groups. nih.govnih.gov The different stereoisomers (enantiomers) of a chiral drug can exhibit markedly different potencies, pharmacological actions, and pharmacokinetic profiles. nih.govresearchgate.netmdpi.com

Biological systems, being chiral themselves, often show a high degree of stereospecificity in their interactions with drug molecules. researchgate.netresearchgate.net This means that one enantiomer may bind to a receptor with high affinity, while the other may have significantly lower affinity or even interact with a different target altogether.

For example, in a study of ohmefentanyl, a potent opioid analgesic with a phenylethylamine substructure, the different stereoisomers displayed extreme differences in analgesic activity and receptor affinity. nih.gov The most potent isomer was thousands of times more active than its corresponding antipode. nih.gov This highlights the critical importance of stereochemistry in drug design and the need to evaluate the pharmacological properties of individual enantiomers. The absolute configuration of the chiral centers can determine the precise three-dimensional arrangement of the pharmacophoric groups, which in turn dictates the efficiency of the drug-receptor interaction. nih.govmdpi.com

Comparative SAR with Related Adamantane-Containing Compounds

To better understand the structure-activity relationships of this compound, it is useful to compare it with other adamantane-containing compounds. The adamantane moiety has been incorporated into a wide range of therapeutic agents, including antiviral, antidiabetic, and anticancer drugs. mdpi.commdpi.com

For instance, amantadine (B194251) and rimantadine (B1662185) are well-known antiviral drugs that feature a simple aminoadamantane structure. mdpi.com Their mechanism of action involves the M2 ion channel of the influenza A virus. mdpi.com The SAR of these compounds has been extensively studied, revealing that the nature and position of substituents on the adamantane core and the amino group are critical for activity.

In the context of anticancer agents, various adamantane phenylalkylamines have been synthesized and evaluated for their sigma receptor affinity and antiproliferative activity. researchgate.netnih.gov These studies have shown that the linkage between the adamantane group and the phenylalkylamine moiety, as well as the nature of the amine (e.g., piperidine (B6355638) vs. piperazine), can significantly influence both receptor binding and cytotoxic effects. researchgate.net

Metabolic Pathways and Biotransformation of Adamantyl Phenylethylamine Analogues

Identification of Primary Metabolic Transformations (e.g., hydroxylation, glucuronidation)

The metabolism of adamantyl phenylethylamine analogues proceeds through two main phases. Phase I metabolism introduces or exposes functional groups, primarily through oxidation, while Phase II metabolism involves the conjugation of these modified compounds with endogenous polar molecules to facilitate their excretion. drughunter.comnih.gov

Hydroxylation: A principal Phase I metabolic transformation for adamantane-containing compounds is hydroxylation of the adamantyl moiety. nih.govresearchgate.net This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. drughunter.comnih.gov Studies on various adamantane (B196018) derivatives have shown that oxidation can occur at both the tertiary (bridgehead) and secondary carbons of the adamantane cage, leading to the formation of mono- and di-hydroxylated metabolites. nih.gov For instance, research on the metabolism of an N-adamantyl-substituted urea (B33335) revealed that oxidation of the adamantyl group was a major metabolic route. nih.gov Similarly, investigations into a synthetic cannabinoid containing an adamantyl group, STS-135, identified CYP3A4 as the primary enzyme responsible for its oxidative metabolism. drughunter.com The specific site of hydroxylation can influence the subsequent metabolic steps and the pharmacological activity of the resulting metabolites.

Glucuronidation: Following Phase I hydroxylation, the resulting hydroxylated adamantane metabolites can undergo Phase II conjugation reactions. youtube.com Glucuronidation is a major Phase II pathway where uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group. drughunter.comnih.gov This conjugation significantly increases the water solubility of the metabolite, preparing it for renal or biliary excretion. Evidence for this pathway has been observed in the metabolism of rimantadine (B1662185), an antiviral drug with an adamantane structure, where a glucuronide derivative of a hydroxylated metabolite was detected in human urine. nih.gov This suggests that a similar pathway of hydroxylation followed by glucuronidation is a likely metabolic route for other adamantyl phenylethylamine analogues.

Stability in Biological Media (e.g., enzymatic human plasma stability)

The stability of a compound in biological media, such as plasma and liver microsomes, is a key determinant of its pharmacokinetic profile. The introduction of an adamantane group into a molecule can influence its stability.

Metabolic Stability in Liver Microsomes: Human liver microsomes are a standard in vitro model used to assess the metabolic stability of new chemical entities. srce.hrspringernature.com Studies on various adamantane derivatives have shown a range of metabolic stabilities. For example, in vitro metabolic stability studies of certain benzo[d]thiazol-2(3H)one derivatives containing a 1-adamantamine group showed a slight improvement in metabolic stability compared to analogues without the adamantyl moiety. nih.gov However, the adamantane group itself can be a site of metabolism, which can limit the extent of this stability enhancement. nih.gov

Below is a table summarizing the in vitro metabolic stability of some adamantane-containing compounds in human liver microsomes.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, μL/min/mg protein)Reference
Adamantane Derivative 71.23- nih.gov
Adamantane Derivative 81.54- nih.gov
Adamantane Derivative 94.32- nih.gov
Adamantane Derivative 101.34- nih.gov
Adamantane Derivative 111.28- nih.gov
Adamantane Derivative 121.89- nih.gov
AM9338 (Adamantyl-based CB2 agonist)< 5- nih.gov

This table is for illustrative purposes and the specific compounds are detailed in the cited literature.

Influence of Adamantane Moiety on Metabolic Stability and Pharmacokinetic Properties

The adamantane group is a highly lipophilic, rigid, and bulky three-dimensional structure. nih.gov This lipophilicity can enhance a molecule's ability to cross biological membranes and increase its volume of distribution. nih.gov From a metabolic standpoint, the adamantane cage can act as a "metabolic shield." Its bulky nature can sterically hinder the access of metabolic enzymes, such as cytochrome P450s, to other parts of the molecule that might otherwise be susceptible to degradation. wikipedia.org This shielding effect can lead to a decreased rate of metabolism and, consequently, an increased metabolic half-life of the parent compound. nih.gov

Computational Chemistry and Molecular Modeling Studies for 1 Adamantan 1 Yl 2 Phenylethanamine

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking studies are crucial for predicting the binding orientation and affinity of a ligand to a target protein. For adamantane-containing compounds, docking simulations often reveal the significance of the lipophilic adamantyl group in anchoring the ligand within hydrophobic pockets of receptor binding sites.

In studies of analogous adamantane (B196018) derivatives, the adamantane cage typically occupies a deep, non-polar cavity, forming extensive van der Waals contacts. The phenethylamine (B48288) portion, with its aromatic ring and amino group, can engage in various interactions, including π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) and hydrogen bonding or ionic interactions with polar or charged residues (e.g., Aspartate, Glutamate (B1630785), Serine).

While specific docking studies on 1-(Adamantan-1-yl)-2-phenylethanamine are not extensively detailed in publicly available literature, research on structurally similar molecules targeting, for example, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), highlights common interaction patterns. nih.gov In these cases, the adamantane group contributes significantly to the binding affinity. nih.gov The precise interactions, however, are contingent on the specific topology and amino acid composition of the target receptor's active site.

Table 1: Potential Ligand-Receptor Interactions for this compound

Interaction TypeMoiety InvolvedPotential Interacting Residues
Van der WaalsAdamantane CageLeucine, Isoleucine, Valine, Alanine
π-π StackingPhenyl RingPhenylalanine, Tyrosine, Tryptophan
Hydrogen BondingAmine GroupAspartic Acid, Glutamic Acid, Serine, Threonine
Cation-πAmine Group (protonated)Phenylalanine, Tyrosine, Tryptophan

Pharmacophore Modeling for Target Receptor Binding

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for a compound like this compound would typically consist of a hydrophobic feature, an aromatic feature, and a hydrogen bond donor/acceptor.

Hydrophobic Feature: The adamantane group serves as a prominent hydrophobic feature, crucial for occupying lipophilic pockets in a receptor.

Aromatic Feature: The phenyl ring constitutes a key aromatic feature, capable of engaging in π-stacking interactions.

Hydrogen Bond Donor/Positive Ionizable Feature: The primary amine group can act as a hydrogen bond donor or, in its protonated state, as a positive ionizable center for electrostatic interactions.

Pharmacophore models are often generated from a set of active compounds or from the ligand-binding site of a receptor. nih.gov For instance, a pharmacophore model derived from inhibitors of a particular enzyme could be used to screen for new potential inhibitors, and this compound could be evaluated against such a model to predict its potential activity. The spatial relationship between the hydrophobic adamantane, the aromatic phenyl group, and the amine is critical for its fit within a given pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors to quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties.

For a series of adamantane derivatives, QSAR models could elucidate the importance of specific structural features for their activity. Key descriptors in a QSAR study of compounds including this compound would likely include:

Topological Descriptors: Describing the size, shape, and branching of the molecule.

Electronic Descriptors: Quantifying properties like partial charges and dipole moments.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which would be significantly influenced by the adamantane moiety.

While specific QSAR models for this compound are not readily found, the principles of QSAR suggest that variations in the substitution pattern on the phenyl ring or modifications to the adamantane cage would lead to predictable changes in biological activity. These models are valuable for optimizing lead compounds and designing new analogs with improved potency.

Conformational Dynamics and Molecular Dynamics Simulations

The rigid nature of the adamantane core significantly constrains the conformational flexibility of this compound. However, rotation around the single bonds connecting the adamantane, the chiral center, and the phenyl group allows for some degree of conformational freedom.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this molecule, both in solution and when bound to a receptor. An MD simulation would track the movements of atoms over time, revealing stable conformations and the energetics of conformational changes.

When bound to a protein, MD simulations can assess the stability of the predicted binding pose from molecular docking. These simulations can reveal how the ligand and receptor adapt to each other, the persistence of key interactions (like hydrogen bonds), and the role of water molecules in the binding site. The rigidity of the adamantane group is expected to reduce the entropic penalty upon binding, which can be a favorable characteristic for a drug candidate.

Emerging Research Directions and Therapeutic Potential of 1 Adamantan 1 Yl 2 Phenylethanamine Analogues

Development of Novel Receptor Subtype-Selective Ligands

A primary focus of current research is the rational design of analogues with high affinity and selectivity for specific receptor subtypes. This approach aims to maximize therapeutic effects while minimizing off-target interactions.

P2X7 Receptor Antagonists : The P2X7 receptor, an ATP-gated ion channel, is heavily implicated in inflammatory processes. Analogues of 1-(adamantan-1-yl)-2-phenylethanamine have been developed as potent and selective P2X7 antagonists. nih.govresearchgate.net For instance, the modification of substituents on the adamantane (B196018) and associated moieties has led to the discovery of a novel series of human P2X7 receptor antagonists. nih.gov One such analogue, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), demonstrates nanomolar potency. researchgate.net The development of such compounds provides valuable pharmacological tools for investigating the role of the P2X7 receptor in disease states. nih.gov

NMDA Receptor Ligands : The N-methyl-D-aspartate (NMDA) receptor is another critical target, particularly for neurological and psychiatric disorders. nih.govnih.gov The development of subtype-selective NMDA receptor antagonists is a key objective, as different subunit compositions (e.g., containing GluN2A-D) have distinct physiological roles and brain distribution. nih.gov Research on related structures, such as 1,2-diphenylethylamine (B1359920) derivatives, which share a core structural motif, has shown that stereochemistry plays a crucial role in binding affinity to the NMDA receptor channel. researchgate.net The synthesis and testing of enantiomers of these analogues help in mapping the pharmacophore of the NMDA channel binding site, guiding the design of more selective modulators. researchgate.net

Table 1: In Vitro Potency of P2X7 Antagonist AACBA

Receptor SpeciesAssay TypeIC₅₀ (nM)Reference
Human P2X7Calcium Flux~18 researchgate.net
Human P2X7YO-PRO-1 Uptake~85 researchgate.net
Rat P2X7Calcium Flux~29 researchgate.net
Rat P2X7YO-PRO-1 Uptake~980 researchgate.net

Potential in Neurodegenerative Disorders

The adamantane moiety is a well-established pharmacophore in the treatment of neurodegenerative diseases. nih.gov Compounds like Amantadine (B194251) and Memantine (B1676192) are used in the management of Parkinson's disease and Alzheimer's disease, respectively. nih.gov This provides a strong rationale for investigating novel adamantane analogues for these conditions.

The pathological processes in many neurodegenerative disorders involve neuroinflammation and excitotoxicity. nih.govmdpi.com The development of adamantane-based P2X7 and NMDA receptor antagonists directly targets these pathways.

Alzheimer's Disease (AD) : Excitotoxicity resulting from the overstimulation of NMDA receptors by glutamate (B1630785) is a known factor in the neuronal cell death seen in AD. nih.gov Furthermore, neuroinflammation mediated by microglia and astrocytes, partly through P2X7 receptor activation, contributes to the disease progression. mdpi.com Adamantane-based NMDA antagonists offer a potential neuroprotective strategy. nih.gov

Parkinson's Disease (PD) : Adamantane derivatives have a history of use in PD. nih.gov The synthesis of new amines derived from 2-adamantanone (B1666556) has yielded compounds with demonstrated antiparkinson activity in murine models, suggesting continued potential for this chemical class. nih.gov

Pain and Inflammation : The role of P2X7 receptors in pain and inflammation is well-documented. researchgate.net Analogues that are potent P2X7 antagonists have shown efficacy in animal models of inflammatory and neuropathic pain, indicating their potential utility as anti-inflammatory and analgesic agents. researchgate.net

Further Elucidation of Mechanism of Action (MOA)

A deeper understanding of how these analogues interact with their targets at a molecular level is crucial for developing improved therapeutics.

P2X7 Receptor Antagonism : The primary mechanism for P2X7 antagonists involves blocking the ion channel pore, which forms upon binding of extracellular ATP. This inhibition prevents the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, thereby blocking downstream cellular events. A key consequence of P2X7 activation is the formation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β). nih.gov Therefore, adamantane-based P2X7 antagonists function as potent inhibitors of IL-1β release. nih.gov

NMDA Receptor Antagonism : For analogues targeting the NMDA receptor, the predominant mechanism is non-competitive antagonism (channel blocking). researchgate.net These compounds bind to a site within the receptor's ion channel (the MK-801 site), physically occluding the passage of ions like Ca²⁺. nih.govresearchgate.net This prevents the excessive calcium influx that triggers excitotoxic cell death cascades. Research is focused on developing antagonists with specific properties, such as voltage-dependency and rapid blocking/unblocking kinetics, to preserve normal synaptic transmission while preventing pathological over-activation. The distinct features of different NMDA receptor subunits offer a pathway to design selective antagonists with more acceptable side-effect profiles. nih.gov

Preclinical Evaluation of Lead Candidates

Promising analogues from initial screening efforts are advanced to preclinical evaluation to characterize their pharmacological profile in more detail. This involves a combination of in vitro and in vivo studies.

One example is the preclinical characterization of the P2X7 antagonist AACBA. researchgate.net In vitro assays established its potency and selectivity at both human and rat P2X7 receptors. researchgate.net Subsequent in vivo studies in animal models demonstrated its therapeutic potential. In acute models, AACBA dose-dependently reduced lipopolysaccharide-induced plasma interleukin-6 and mitigated carrageenan-induced paw edema and mechanical hypersensitivity. researchgate.net In a chronic model of collagen-induced arthritis, the compound showed a prophylactic effect, preventing clinical signs and histopathological damage. researchgate.net

The preclinical pipeline for NMDA receptor antagonists involves assessing their ability to inhibit binding of radiolabeled channel blockers like [³H]MK-801 to brain membranes, which provides a measure of their affinity for the target site. researchgate.net Further evaluation in animal models of neurological disorders is then used to assess their neuroprotective efficacy and potential for adverse effects. nih.gov The synthesis and evaluation of PET tracers for related targets, such as the adenosine (B11128) A2A receptor, also exemplifies the preclinical steps necessary to validate a compound's brain kinetics and regional distribution. nih.gov

Table 2: Preclinical In Vivo Findings for the P2X7 Antagonist AACBA

Model TypeSpecific ModelObserved EffectReference
Acute InflammationLPS-induced IL-6 releaseDose-dependent reduction researchgate.net
Acute Inflammatory PainCarrageenan-induced paw edemaPrevention and reversal researchgate.net
Acute Inflammatory PainCarrageenan-induced mechanical hypersensitivityPrevention and reversal researchgate.net
Chronic InflammationCollagen-induced arthritisProphylactic prevention of clinical signs researchgate.net
Neuropathic PainL₅ spinal nerve ligationCould not reverse established allodynia researchgate.net

Q & A

Q. What are the common synthetic routes for 1-(Adamantan-1-yl)-2-phenylethanamine, and how do reaction conditions influence yield?

The synthesis often involves coupling adamantane derivatives with phenylethanamine precursors. A Mannich reaction is a viable approach, where an adamantane-containing amine reacts with formaldehyde and a ketone/aldehyde under acidic or basic conditions . For example, similar compounds like N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine are synthesized via this method, with yields dependent on temperature (optimal range: 60–80°C), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of reactants . Side reactions, such as over-alkylation, can be mitigated by slow reagent addition and pH control.

Q. How can structural rigidity from the adamantane group impact the compound’s physicochemical properties?

The adamantane moiety confers exceptional rigidity and hydrophobicity, increasing the compound’s melting point (>200°C) and reducing aqueous solubility. This rigidity stabilizes conformations in biological targets (e.g., enzymes or receptors), enhancing binding affinity. Comparative studies of adamantane-containing amines show logP values ~3.5–4.2, suggesting strong membrane permeability .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm adamantane’s characteristic peaks (e.g., δ 1.6–2.1 ppm for bridgehead protons) and phenylethanamine aromatic signals (δ 7.2–7.4 ppm) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for chiral variants .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., oxidation derivatives like adamantanone) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) affect biological activity?

Chiral centers in adamantane derivatives significantly influence interactions with biomolecules. For example, (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride exhibits higher affinity for glycine transporters compared to its R-enantiomer, attributed to steric complementarity in binding pockets . Resolution methods include chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution with lipases .

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies in IC50_{50} values or receptor selectivity may arise from assay conditions (e.g., buffer pH, cell lines). For instance, adamantane derivatives show pH-dependent solubility, affecting bioavailability in cellular assays . Standardizing protocols (e.g., using uniform in vitro models like HEK293 cells) and validating results with orthogonal assays (e.g., SPR vs. radioligand binding) improve reproducibility .

Q. How can computational methods guide the design of adamantane-containing analogs?

  • Molecular docking : Predicts binding modes to targets like NMDA receptors or viral M2 proton channels .
  • MD simulations : Assesses conformational stability of adamantane-phenylethanamine hybrids in lipid bilayers .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key issues include:

  • Purification : Adamantane’s hydrophobicity complicates column chromatography; alternative methods like recrystallization in toluene/hexane mixtures are preferred .
  • Byproduct formation : Oxidation during scale-up generates adamantanone derivatives, requiring inert atmospheres (N2_2/Ar) and low-temperature reactions .

Methodological Recommendations

  • Stereochemical analysis : Use chiral derivatizing agents (e.g., Mosher’s acid) with 1H^1H NMR or circular dichroism for unambiguous assignment .
  • In vitro assays : Pre-saturate buffers with adamantane derivatives to prevent precipitation; include controls for membrane permeability (e.g., parallel artificial membrane assays) .

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